Methyl 3,4-dihydroxy-5-methoxybenzoate
Overview
Description
Synthesis Analysis
The synthesis of Methyl 3,4-dihydroxy-5-methoxybenzoate and related compounds involves multi-step chemical reactions. For instance, one method involves the reaction of 3-methyl-4-amino-4,5-dihydro-1H-1,2,4-triazole-5-one with 3-(3methoxybenzyl)-benzaldehyde, itself synthesized by reacting 3-hydroxybenzaldehyde with 3-methoxybenzoyl chloride using triethylamine (Medetalibeyoğlu, Beytur, & Yüksek, 2018). Another synthesis route involves bromination and hydrolysis starting from 4-bromo-2-fluorotoluene to eventually yield Methyl 4-bromo-2-methoxybenzoate (Chen Bing-he, 2008).
Molecular Structure Analysis
Molecular structure optimization and analysis, utilizing methods like Density Functional Theory (DFT), provide insights into the compound's electronic properties, molecular electrostatic potential, and structural parameters such as bond angles and lengths. The compound's structural and spectroscopic data can be accurately predicted using DFT/B3LYP and Hartree–Fock method with basis sets like 6-311G(d) and 3-21G (Kotan & Yuksek, 2021).
Chemical Reactions and Properties
Methyl 3,4-dihydroxy-5-methoxybenzoate undergoes various chemical reactions, forming different products based on the reactants and conditions. For example, it can participate in electrophilic cyclisation reactions to yield tetrahydrofurans, showcasing its versatility in organic synthesis (Iqbal, Pandey, & Chauhan, 1991).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystal structure, are crucial for understanding the compound's behavior in different environments. Single crystal X-ray diffraction studies, for instance, provide detailed insights into the crystal packing and intermolecular interactions within the compound, which are essential for its application in various fields (Sharfalddin et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are determined through various spectroscopic and computational studies. Techniques such as FT-IR, NMR, and mass spectroscopy, alongside quantum chemical calculations, provide comprehensive details on the compound's electronic structure, molecular orbitals, and potential chemical behavior under different conditions (Karrouchi et al., 2021).
Scientific Research Applications
Bacterial Degradation and Methanol Production
Methyl 3,4-dihydroxy-5-methoxybenzoate, also known as 3-O-methylgallic acid, has been studied in bacterial degradation processes. In research conducted by Donnelly and Dagley (1980), it was observed that a strain of Pseudomonas putida could oxidize 3-O-methylgallic acid. This process is significant in the bacterial metabolism of aromatic compounds, leading to the production of methanol as a byproduct. The study provides insights into the microbial degradation pathways of methoxybenzoic acids and their role in natural methanol production (Donnelly & Dagley, 1980).
Corrinoid-Dependent Methyl Transfer Reactions
Another aspect of the scientific application of methyl 3,4-dihydroxy-5-methoxybenzoate is its involvement in corrinoid-dependent methyl transfer reactions. Stupperich and Konle (1993) demonstrated that proteins from Sporomusa ovata use methoxybenzoates, including 3,4-dihydroxy-5-methoxybenzoate, for methyl transfer reactions. This research highlights the biochemical pathways utilized by certain bacteria to metabolize methoxyaromatic compounds and the role of these compounds in microbial metabolism (Stupperich & Konle, 1993).
Antioxidant and Lipoxygenase Inhibitory Activities
In pharmacological research, methyl 3,4-dihydroxy-5-methoxybenzoate has been identified to possess significant antioxidant and lipoxygenase inhibitory activities. Khan et al. (2008) isolated this compound from Cotoneaster racemiflora, showcasing its potential in medicinal chemistry, particularly in the development of anti-inflammatory and antioxidant agents (Khan et al., 2008).
properties
IUPAC Name |
methyl 3,4-dihydroxy-5-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5/c1-13-7-4-5(9(12)14-2)3-6(10)8(7)11/h3-4,10-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVUKXKEXOTUPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70192562 | |
Record name | M3OMG | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70192562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,4-dihydroxy-5-methoxybenzoate | |
CAS RN |
3934-86-9 | |
Record name | M3OMG | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003934869 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3934-86-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251664 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | M3OMG | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70192562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3934-86-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 3-O-METHYLGALLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FIX3OQ9G8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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